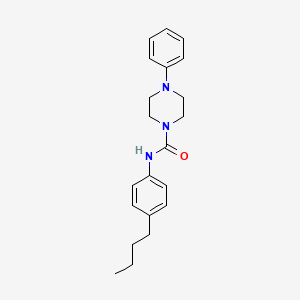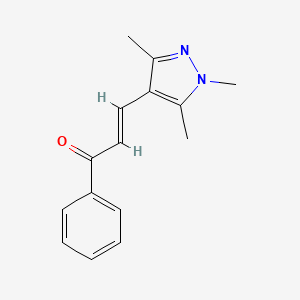
N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide, also known as BPP, is a chemical compound that belongs to the piperazine family. This compound has gained significant attention in scientific research due to its potential therapeutic properties. BPP has been studied extensively for its ability to modulate various biological pathways and its potential use in the treatment of several diseases.
Mécanisme D'action
N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide exerts its therapeutic effects by modulating various biological pathways. It has been shown to interact with the dopamine and serotonin receptors in the brain, leading to its antidepressant and analgesic effects. N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response, leading to its anti-inflammatory effects. Additionally, N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide has been shown to modulate the activity of certain proteins involved in the development and progression of cancer.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide has been shown to modulate various biochemical and physiological processes in the body. It has been shown to increase the levels of certain neurotransmitters in the brain, leading to its antidepressant and analgesic effects. N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response, leading to its anti-inflammatory effects. Additionally, N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide has been shown to modulate the activity of certain proteins involved in the development and progression of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide in lab experiments is its potential therapeutic properties. N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide has been shown to have anti-inflammatory, analgesic, and antidepressant effects, making it a valuable tool for studying these biological pathways. Additionally, N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide has been shown to have potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease, making it a valuable tool for studying these diseases.
One of the limitations of using N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide in lab experiments is its potential toxicity. N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide has been shown to have toxic effects on certain cells and tissues, making it important to use caution when handling this compound. Additionally, the synthesis of N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide is a multi-step process that requires specialized equipment and expertise, making it difficult to produce in large quantities.
Orientations Futures
There are several future directions for research on N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide. One potential direction is to study the potential use of N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide in the treatment of other diseases, such as multiple sclerosis and epilepsy. Additionally, further research is needed to determine the optimal dosage and administration of N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide for therapeutic use. Finally, research is needed to develop new and improved synthesis methods for N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide, making it easier to produce in large quantities.
Méthodes De Synthèse
The synthesis of N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide involves a multi-step process that includes the reaction of 4-butylphenylhydrazine with 4-chlorobenzoyl chloride to form 4-(4-butylphenyl)-1,3-oxazolidin-2-one. This intermediate is then reacted with phenylpiperazine to form N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide. The final product is obtained through purification and crystallization techniques.
Applications De Recherche Scientifique
N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antidepressant effects. N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, N-(4-butylphenyl)-4-phenyl-1-piperazinecarboxamide has been shown to have potential use as a diagnostic tool for certain diseases.
Propriétés
IUPAC Name |
N-(4-butylphenyl)-4-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-2-3-7-18-10-12-19(13-11-18)22-21(25)24-16-14-23(15-17-24)20-8-5-4-6-9-20/h4-6,8-13H,2-3,7,14-17H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLAHDJFNMNEPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6H,11H-isochromeno[4,3-c]chromene-6,11-dione](/img/structure/B5404915.png)
![ethyl [5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B5404922.png)
![1-acetyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5404923.png)
![1-allyl-4-[(2,4-difluorophenoxy)acetyl]piperazine](/img/structure/B5404931.png)
![N-[1-(1-lactoylpiperidin-4-yl)-1H-pyrazol-5-yl]-4-methoxybenzamide](/img/structure/B5404935.png)
![4-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B5404943.png)
![N-(2-ethylphenyl)-2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B5404948.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5404954.png)
![3-[3-(3,4-dimethoxyphenyl)acryloyl]-2,4(3H,5H)-furandione](/img/structure/B5404957.png)
![3-(2-{4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5404965.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-({methyl[(5-methylisoxazol-3-yl)methyl]amino}methyl)piperidin-2-one](/img/structure/B5404976.png)
![1-benzyl-4-[(4-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B5404985.png)
![6-(methoxymethyl)-N,1-dimethyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5404990.png)
